molecular formula C11H7FO B7810400 Naphthalene-2-carbonyl fluoride CAS No. 37827-83-1

Naphthalene-2-carbonyl fluoride

Cat. No.: B7810400
CAS No.: 37827-83-1
M. Wt: 174.17 g/mol
InChI Key: YDNZYORUANJTLF-UHFFFAOYSA-N
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Description

Naphthalene-2-carbonyl fluoride is an organic compound with the molecular formula C11H7FO It is a derivative of naphthalene, where a carbonyl fluoride group is attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2-carbonyl fluoride can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-carboxylic acid with thionyl chloride to form naphthalene-2-carbonyl chloride, which is then treated with a fluoride source such as potassium fluoride to yield this compound . The reaction conditions typically involve the use of an aprotic solvent like dichloromethane and are carried out under anhydrous conditions to prevent hydrolysis of the acyl fluoride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2-carbonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of corresponding esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form naphthalene-2-carboxylic acid and hydrogen fluoride.

    Reduction: Reduction reactions can convert the carbonyl fluoride group to a hydroxyl group, yielding naphthalene-2-methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions, often in the presence of a base like triethylamine.

    Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Naphthalene-2-carboxylic Acid: Formed through hydrolysis.

    Naphthalene-2-methanol: Formed through reduction.

Scientific Research Applications

Naphthalene-2-carbonyl fluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of naphthalene-2-carbonyl fluoride involves its reactivity towards nucleophiles. The carbonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with diverse functionalities .

Comparison with Similar Compounds

    Naphthalene-2-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl fluoride group.

    Naphthalene-2-carbonyl Chloride: Similar structure but with a carbonyl chloride group instead of a carbonyl fluoride group.

    Naphthalene-2-methanol: Similar structure but with a hydroxyl group instead of a carbonyl fluoride group.

Uniqueness: Naphthalene-2-carbonyl fluoride is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity compared to its analogs.

Properties

IUPAC Name

naphthalene-2-carbonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNZYORUANJTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567024
Record name Naphthalene-2-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37827-83-1
Record name Naphthalene-2-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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